molecular formula C18H13ClN2O4 B2739507 1-(2H-1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898454-00-7

1-(2H-1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2739507
CAS No.: 898454-00-7
M. Wt: 356.76
InChI Key: RUSJRNCXYURVIB-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that features a benzodioxole ring and a chlorophenyl group attached to a pyrazine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with 4-chlorobenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyrazine-2,3-dione under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
  • 1-(1,3-Benzodioxol-5-yl)-4-[(4-bromophenyl)methyl]pyrazine-2,3-dione
  • 1-(1,3-Benzodioxol-5-yl)-4-[(4-nitrophenyl)methyl]pyrazine-2,3-dione

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c19-13-3-1-12(2-4-13)10-20-7-8-21(18(23)17(20)22)14-5-6-15-16(9-14)25-11-24-15/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSJRNCXYURVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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